molecular formula C19H21N3O4S3 B2660465 (Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1049830-58-1

(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Numéro de catalogue: B2660465
Numéro CAS: 1049830-58-1
Poids moléculaire: 451.57
Clé InChI: LOJFCYRCENZNOW-VXPUYCOJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-N-(4-Methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a structurally complex molecule featuring a benzothiazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 3, respectively. The Z-configuration of the imine bond (C=N) in the benzo[d]thiazole ring system is critical for its stereochemical and electronic properties.

Propriétés

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S3/c1-21-17-14(26-2)8-5-9-15(17)28-19(21)20-18(23)13-7-3-4-11-22(13)29(24,25)16-10-6-12-27-16/h5-6,8-10,12-13H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJFCYRCENZNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, a compound characterized by its complex molecular structure, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O5SC_{21}H_{19}N_{3}O_{5}S with a molecular weight of 425.5 g/mol. The structure includes a benzothiazole moiety, which is often associated with various pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to (Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide exhibit significant anticancer activity. For instance, derivatives of thiazole have shown potent inhibitory effects against prostate cancer cells with IC50 values ranging from 0.7 to 1.0 μM . This suggests that structural modifications in benzothiazole derivatives can enhance their antiproliferative effects.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization, a critical process in cell division. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

Synthesis and Structural Modifications

The synthesis of (Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multi-step reactions including:

  • Formation of the Benzothiazole Core : Cyclization of appropriate starting materials.
  • Amidation : Coupling the benzothiazole derivative with piperidine derivatives.
  • Sulfonylation : Introduction of thiophenes through sulfonamide formation.

These synthetic routes allow for the introduction of various functional groups that can modulate biological activity.

Research Findings

StudyFindingsIC50 Value
Discovery of 4-Substituted Methoxybenzoyl-Aryl-ThiazoleIdentified as potent inhibitors against prostate cancer cells0.7 - 1.0 μM
COX-II Inhibitors DevelopmentShowed selective inhibition against COX-II with minimal ulcerogenic effectsVaries by compound
Structure-Activity Relationship StudiesIndicated that modifications can significantly enhance anticancer propertiesIC50 as low as 0.124 μM

Case Studies

In a significant study involving thiazole derivatives, researchers found that specific modifications led to enhanced selectivity and potency against COX-II enzymes, which are implicated in inflammatory processes and cancer progression . The most potent compounds demonstrated an IC50 value significantly lower than traditional COX inhibitors like Celecoxib.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules described in the literature, focusing on structural motifs, synthesis strategies, and spectroscopic characteristics.

Functional Group and Heterocyclic Core Comparisons
Compound Class Key Structural Features Example Compounds (from Evidence) Reference
Benzothiazole Derivatives Benzo[d]thiazole core with substituents (e.g., methoxy, methyl), sulfonyl, and carboxamide groups Target compound -
Hydrazinecarbothioamides C=S, C=O, and sulfonyl groups; hydrazine-linked aromatic systems Compounds [4–6] ()
Triazole-Thiones 1,2,4-Triazole rings with sulfonyl substituents; thione tautomers Compounds [7–9] ()
Benzodioxine Derivatives Fused 1,4-benzodioxine and thiadiazole systems Compounds I–II ()

Key Observations :

  • The target compound shares sulfonyl (-SO₂) and carboxamide (-CONH-) functionalities with hydrazinecarbothioamides [4–6] and triazole-thiones [7–9], which are critical for hydrogen bonding and solubility .
  • Unlike triazole-thiones [7–9], the benzothiazole core in the target compound lacks tautomeric behavior but offers enhanced aromatic stability due to its fused ring system.
Spectroscopic Comparisons
Functional Group Target Compound (Expected IR Bands) Compounds (Observed IR Bands) Reference
C=O (Carboxamide) ~1660–1680 cm⁻¹ 1663–1682 cm⁻¹ (hydrazinecarbothioamides)
C=S (Thione/Thioamide) Not present 1243–1258 cm⁻¹ (hydrazinecarbothioamides)
Sulfonyl (SO₂) ~1350 cm⁻¹ (asymmetric), ~1150 cm⁻¹ (symmetric) Similar ranges observed in [4–15]
NH Stretching ~3278–3414 cm⁻¹ (if present) 3150–3319 cm⁻¹ (hydrazinecarbothioamides)

Key Observations :

  • The absence of C=S in the target compound distinguishes it from hydrazinecarbothioamides [4–6], which exhibit strong C=S stretches at ~1243–1258 cm⁻¹ .
  • The carboxamide C=O in the target compound aligns with the carbonyl vibrations seen in ’s hydrazinecarbothioamides, suggesting similar electronic environments .

Contrasts with :

  • ’s compounds utilize Friedel-Crafts acylation and isothiocyanate reactions, whereas the target compound’s synthesis may prioritize imine formation and sulfonylation .

Q & A

Q. What are the recommended multi-step synthetic routes for (Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide?

  • Methodological Answer : The synthesis involves three critical steps:

Formation of the benzo[d]thiazole core : Use o-aminothiophenol derivatives and aldehydes under oxidative conditions (e.g., iodine/DMSO) to construct the thiazole ring .

Sulfonylation : React the thiophene-2-sulfonyl chloride with the piperidine intermediate in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group .

Amide coupling : Employ carbodiimide coupling agents (e.g., EDC/HOBt) to link the benzo[d]thiazole and piperidine-sulfonyl moieties .
Key parameters include solvent choice (DMF or dichloromethane), temperature control (0–25°C for sulfonylation), and purification via column chromatography .

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for thiophene/benzothiazole) and aliphatic signals (δ 1.5–4.0 ppm for piperidine) .
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]+) with <5 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer : MTT assays against common cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations .
  • Antimicrobial : Disk diffusion assays using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity) .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation and amide coupling steps?

  • Methodological Answer :
  • Solvent optimization : Use polar aprotic solvents (DMF or DCM) to stabilize intermediates .
  • Catalyst screening : Test coupling agents like HATU for amide formation, which may improve efficiency over EDC .
  • Temperature control : Maintain ≤0°C during sulfonyl chloride addition to minimize side reactions .
  • In-situ monitoring : Employ TLC or LC-MS to track reaction progress and terminate at optimal conversion .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 μM) to identify IC50 variability .
  • Target specificity profiling : Use proteome-wide approaches (e.g., thermal shift assays) to rule off-target effects .
  • Solubility checks : Confirm compound solubility in assay buffers (e.g., DMSO concentration ≤1%) to avoid false negatives .

Q. What strategies are effective for studying its interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PI3Kγ for piperidine-sulfonyl analogs) .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) in real-time .
  • Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by monitoring protein stability post-treatment .

Q. What analytical approaches can elucidate degradation pathways under varying pH/temperature conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C .
  • LC-HRMS : Identify degradation products (e.g., sulfonic acid derivatives) via fragmentation patterns .
  • Stability-indicating methods : Develop HPLC methods with phosphate buffer (pH 6.8) and 254 nm detection .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.